molecular formula C18H20N4O6 B13571508 3-(2-aminoethoxy)-N-[2-(2,6-dioxo-3-piperidyl)-1,3-dioxo-isoindolin-5-yl]propanamide

3-(2-aminoethoxy)-N-[2-(2,6-dioxo-3-piperidyl)-1,3-dioxo-isoindolin-5-yl]propanamide

Cat. No.: B13571508
M. Wt: 388.4 g/mol
InChI Key: BPIOJEJPTHUJLY-UHFFFAOYSA-N
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Description

3-(2-aminoethoxy)-N-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl]propanamide is a complex organic compound with significant potential in various scientific fields This compound is characterized by its unique structure, which includes an isoindoline-dione core and a piperidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-aminoethoxy)-N-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl]propanamide involves multiple steps. One common method includes the reaction of 4-amino-2-(2,6-dioxopiperidin-3-yl)isoindoline-1,3-dione with 3-(2-aminoethoxy)propanoic acid under specific conditions to form the desired compound .

Industrial Production Methods

Industrial production methods for this compound focus on optimizing yield and purity. These methods often involve the use of high-pressure liquid chromatography (HPLC) for purification and advanced techniques for monitoring reaction progress to ensure consistency and quality .

Chemical Reactions Analysis

Types of Reactions

3-(2-aminoethoxy)-N-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl]propanamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions typically involve controlled temperatures and pH levels to ensure optimal results .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 3-(2-aminoethoxy)-N-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl]propanamide involves its interaction with specific molecular targets and pathways. It is believed to inhibit the activity of TNF-α, a cytokine involved in systemic inflammation. By binding to TNF-α, the compound can prevent it from interacting with its receptors, thereby reducing inflammation and associated symptoms .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 3-(2-aminoethoxy)-N-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl]propanamide apart is its unique combination of functional groups, which confer specific biological activities and make it a valuable compound for research and development in various fields .

Properties

Molecular Formula

C18H20N4O6

Molecular Weight

388.4 g/mol

IUPAC Name

3-(2-aminoethoxy)-N-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-5-yl]propanamide

InChI

InChI=1S/C18H20N4O6/c19-6-8-28-7-5-15(24)20-10-1-2-11-12(9-10)18(27)22(17(11)26)13-3-4-14(23)21-16(13)25/h1-2,9,13H,3-8,19H2,(H,20,24)(H,21,23,25)

InChI Key

BPIOJEJPTHUJLY-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C=C(C=C3)NC(=O)CCOCCN

Origin of Product

United States

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